An In-depth Technical Guide to 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid
An In-depth Technical Guide to 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid
CAS Number: 32002-72-5
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth technical overview of a specific, yet representative, member of this class: 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid. We will delve into its synthesis, physicochemical properties, and, most importantly, its emerging potential as a modulator of key cellular signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. Below is a summary of the key properties of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid.
| Property | Value | Source |
| CAS Number | 32002-72-5 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [4] |
Synthesis of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid: A Step-by-Step Protocol
The synthesis of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid can be efficiently achieved through a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Part 1: Synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
This protocol is adapted from established one-pot procedures for the synthesis of substituted thiazoles.[5]
Reaction Principle: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide to form the thiazole ring.[6]
Materials:
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Ethyl 2-chloroacetoacetate
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Thioacetamide
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Ethanol (absolute)
-
Sodium bicarbonate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
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To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).
-
Slowly add sodium bicarbonate (1.1 equivalents) to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Filter the mixture to remove any inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Part 2: Hydrolysis to 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid
Procedure:
-
Dissolve the purified ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1M hydrochloric acid. A precipitate of the carboxylic acid will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid.
Caption: A schematic workflow of the two-part synthesis of the target compound.
Biological Activity: A Focus on Protein Kinase CK2 Inhibition
While the direct biological activity of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is not extensively documented in publicly available literature, the 1,3-thiazole-5-carboxylic acid scaffold has emerged as a promising starting point for the development of potent protein kinase inhibitors. Notably, derivatives of this core structure have shown significant inhibitory activity against Protein Kinase CK2.
CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.
The general structure-activity relationship (SAR) studies on similar thiazole derivatives suggest that modifications at the 2- and 4-positions of the thiazole ring, as well as derivatization of the carboxylic acid group, can significantly influence the inhibitory potency and selectivity against CK2.
Quantitative Bioactivity Data of Representative 1,3-Thiazole-5-Carboxylic Acid Derivatives against Protein Kinase CK2
The following table summarizes the in vitro inhibitory activity of a representative 1,3-thiazole-5-carboxylic acid derivative against protein kinase CK2. This data highlights the potential of this chemical class as a source of CK2 inhibitors.
| Compound | Target | IC₅₀ (µM) | Assay Method | Source |
| A 1,3-thiazole-5-carboxylic acid derivative | Protein Kinase CK2 | 0.4 | P32 radioactive kinase assay |
Note: The specific structure of the highly active derivative is detailed in the cited reference.
Proposed Mechanism of Action: Inhibition of the CK2 Signaling Pathway
The inhibition of Protein Kinase CK2 by 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid derivatives can disrupt downstream signaling pathways that are critical for cancer cell survival and proliferation. A simplified representation of this proposed mechanism is illustrated below.
Caption: Proposed mechanism of action for thiazole derivatives as CK2 inhibitors.
Conclusion and Future Perspectives
2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid represents a versatile chemical entity with a straightforward synthetic route. While its own biological profile requires further elucidation, its core structure serves as a valuable template for the design of potent and selective kinase inhibitors, particularly targeting the oncogenic protein kinase CK2. Future research efforts should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound to explore its full therapeutic potential. Such studies will undoubtedly contribute to the growing arsenal of thiazole-based compounds in the ongoing fight against cancer and other debilitating diseases.
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